6-Dehydrocortisol
Overview
Description
6-Dehydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the zona fasciculata of the adrenal gland. It plays a significant role in the identification of specific photoaffinity labeling sites of corticosteroid binding globulin .
Scientific Research Applications
6-Dehydrocortisol is utilized in various scientific research applications, including:
Mechanism of Action
Target of Action
6-Dehydrocortisol, also known as Hydrocortisone EP Impurity E, is chemically identified as 11β,17,21-Trihydroxypregna-4,6-diene-3,20-dione . It is a glucocorticoid, similar to hydrocortisone . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . The glucocorticoid receptor plays a crucial role in regulating genes controlling the development, metabolism, and immune response in the body .
Mode of Action
The mode of action of this compound is likely to be similar to that of other glucocorticoids. Upon binding to the glucocorticoid receptor, it mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of glucocorticoids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
One such pathway involves the glucocorticoid-dependent induction of annexin A1 expression, which inhibits phospholipase A2 (PLA2) activity . This leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation .
Pharmacokinetics
Glucocorticoids like hydrocortisone have good oral bioavailability and are eliminated mainly by hepatic metabolism and renal excretion of the metabolites . Plasma concentrations follow a biexponential pattern . Pharmacokinetic parameters such as the elimination half-life determine the duration and intensity of glucocorticoid effects .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of other glucocorticoids. These effects include the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, and the promotion of anti-inflammatory genes . This leads to a reduction in inflammation and immune response mechanisms .
Future Directions
While specific future directions for 6-Dehydrocortisol were not found in the search results, the field of controlled drug delivery, which could potentially involve compounds like this compound, faces challenges and future directions in terms of technological advancement, consideration of both neurochemical and physiological biomarkers of stress, and global benefit .
Biochemical Analysis
Biochemical Properties
6-Dehydrocortisol interacts with several enzymes, proteins, and other biomolecules. It has been used in the identification of Trp-371 as the main site of specific photoaffinity labeling of corticosteroid binding globulin .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol can be synthesized from hydrocortisone acetate. One of the synthetic routes involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction yields this compound acetate, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Dehydrocortisol undergoes various chemical reactions, including:
Oxidation: Conversion to 6-Dehydrocortisone.
Reduction: Formation of hydrocortisone.
Substitution: Formation of derivatives such as this compound acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products:
Oxidation: 6-Dehydrocortisone.
Reduction: Hydrocortisone.
Substitution: this compound acetate.
Comparison with Similar Compounds
Hydrocortisone: A glucocorticoid used to treat various inflammatory and immune conditions.
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness of 6-Dehydrocortisol: this compound is unique due to its specific role in the identification of photoaffinity labeling sites of corticosteroid binding globulin. It also serves as a crucial intermediate in the metabolic pathway of cortisol, distinguishing it from other glucocorticoids .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOXVSBZLASBJM-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975426 | |
Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-99-7 | |
Record name | 6-Dehydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DEHYDROCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How potent is 16-methylene-6-dehydrocortisol compared to dexamethasone in suppressing glucocorticoid function?
A1: Research has shown that 16-methylene-6-dehydrocortisol is less potent than dexamethasone in suppressing glucocorticoid function. A study involving healthy subjects revealed that the mean dose-response equivalent of dexamethasone to 16-methylene-6-dehydrocortisol is 1:22, meaning a significantly higher dose of 16-methylene-6-dehydrocortisol is needed to achieve a comparable suppression effect []. Furthermore, while 3.0 mg of dexamethasone led to almost complete suppression of glucocorticoid function, 30 mg of 16-methylene-6-dehydrocortisol did not achieve complete suppression [].
Q2: Can the initial plasma cortisol levels influence the degree of suppression achieved by these corticosteroids?
A2: Yes, the initial plasma cortisol level, alongside the administered corticosteroid dose, appears to be a factor in determining the fasting plasma cortisol value after suppression []. This suggests that individual patient factors may play a role in determining the optimal dose for effective glucocorticoid suppression.
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